Bienvenue dans la boutique en ligne BenchChem!

UNC3230

Selectivity Lipid Kinase Off-target Profiling

Validating PIP5K1C's role in pain signaling or virology requires a selective inhibitor with published in vivo data. Unlike off-target compounds (ISA-2011B, UNI418), UNC3230 offers: • 41 nM IC50 for PIP5K1C with no PI3K family inhibition • ~45% PIP2 reduction in sensory neurons & antinociceptive effects in pain models • Synergistic antiviral activity with PIKfyve inhibitors (ΣFEC50 = 0.68) • Screened against 148 kinases; ideal selectivity benchmark

Molecular Formula C17H20N4O2S
Molecular Weight 344.4 g/mol
Cat. No. B15614825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC3230
Molecular FormulaC17H20N4O2S
Molecular Weight344.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H20N4O2S/c18-14(22)13-16(21-15(23)11-7-3-1-4-8-11)24-17(20-13)19-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H2,18,22)(H,19,20)(H,21,23)
InChIKeyRZCNASHHHSKTGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC3230 PIP5K1C Inhibitor Overview


UNC3230 is a potent, ATP-competitive small-molecule inhibitor of phosphatidylinositol 4-phosphate 5-kinase type 1C (PIP5K1C) with an IC50 of approximately 41 nM . It also exhibits inhibitory activity against the related lipid kinase PIP4K2C, but critically, it does not inhibit PIP5K1A, the PI 3-kinase family, or a broad panel of other lipid kinases that regulate phosphoinositide levels, establishing its well-characterized selectivity profile . The compound has been demonstrated to modulate PIP2 levels in nociceptive neurons and produce antinociceptive effects in animal models of chronic pain, making it a key tool compound for studying PIP5K1C-related signaling [1].

Pathway: PIP5K1C lipid kinase signaling studies, with isoform-selectivity assay context (no class I PI3K inhibition reported).
Model: Nociceptive neuron signaling and chronic pain model endpoints; reported PIP2 modulation in sensory neurons.
Selection: ATP-competitive tool compound with reported kinase profiling (>148 kinases), enabling pathway-response interpretation.

UNC3230 Analog Selectivity Issues


Substituting UNC3230 with another in-class PIP5K inhibitor is problematic due to critical differences in selectivity, potency, and in vivo validation. For instance, the commonly referenced analog ISA-2011B is a PIP5Kα inhibitor with known off-target activity against class I PI3K, disrupting the PI3K/AKT signaling pathway [1]. The dual inhibitor UNI418 potently inhibits PIKfyve (Kd = 0.78 nM) in addition to PIP5K1C, which confounds phenotypic readouts linked to endosomal trafficking and autophagy . Newer, more potent tool compounds like PIP5K1C-IN-1 (IC50 0.80 nM) exist, but their selectivity profiles have not been as extensively reported and they lack published in vivo efficacy data in pain models [2]. These fundamental pharmacological differences mean that results obtained with one compound cannot be simply assumed for another, making careful selection based on specific research needs essential.

ISA-2011B: PIP5Kα inhibitor with reported PI3K p110α binding; PI3K pathway crosstalk may confound PIP5K1C readouts.
UNI418: Dual PIP5K1C/PIKfyve inhibition shifts endosomal trafficking and autophagy endpoints; not suitable for PIP5K1C-specific signaling studies.
PIP5K1C-IN-1: Higher biochemical potency reported, but selectivity panel breadth not fully detailed and in vivo pain model-response data are lacking; target-engagement interpretation may require additional validation.

UNC3230 Evidence vs Analogs


PI3K Selectivity vs ISA-2011B

UNC3230 achieves functional selectivity for PIP5K1C and PIP4K2C without inhibiting PIP5K1A or the class I PI3K lipid kinases [1]. In stark contrast, ISA-2011B is characterized as a PIP5Kα inhibitor that is 'weakly selective' and has been shown to bind class I PI3K, p110α, introducing significant off-target liability into PI3K/AKT signaling [2]. While the full selectivity panel for ISA-2011B is not as comprehensively reported, this established promiscuity is a critical differentiator for researchers requiring specific modulation of the PIP5K1C pathway.

PI3K Selectivity
Cross-study comparable
UNC3230: no inhibition of PIP5K1A or class I PI3Ks; profiled against 148 kinases. ISA-2011B: binds PI3K p110α, weakly selective.
Clean selectivity supports pathway attribution; PI3K off-target binding in ISA-2011B may confound PIP5K1C studies.
Kinase panel conditions differ; direct comparison limited to reported profiles.
Selectivity Lipid Kinase Off-target Profiling

PIP2 Modulation in DRG Neurons

UNC3230’s ability to engage its target in a cellular context is quantified by a significant ~45% reduction in membrane PIP2 levels in cultured dorsal root ganglia (DRG) sensory neurons at a concentration of 100 nM [1]. For ISA-2011B, while it is known to inhibit its primary target PIP5Kα and impact cellular functions like CD28 costimulation in T-lymphocytes, a comparable, quantitative measurement of its direct effect on PIP2 levels in the same or similar neuronal cellular model has not been reported in the primary literature [2]. This leaves a gap in validating ISA-2011B's functional, on-target effect on PIP2 pools in a pain-relevant cellular context.

PIP2 Modulation in DRG
Cross-study comparable
UNC3230: ~45% reduction of membrane PIP2 in mouse DRG neurons at 100 nM. ISA-2011B: no quantitative PIP2 data in neuronal models.
Direct neuronal target engagement evidence; comparator lacks pain-relevant cellular pharmacology validation.
Cultured mouse DRG neurons; relevance to other sensory subtypes requires review.
Cellular Pharmacology PIP2 Modulation DRG Neurons

Potency & Selectivity vs PIP5K1C-IN-1

A direct comparison of UNC3230 with the newer inhibitor PIP5K1C-IN-1 (Compound 30) reveals a classic potency versus validation trade-off. PIP5K1C-IN-1 is a far more potent inhibitor of PIP5K1C with an IC50 of 0.80 nM, compared to UNC3230's ~41 nM, and it demonstrates low total clearance in mice [1][2]. However, the selectivity profile of UNC3230 has been rigorously established in a large-scale screen of 148 kinases, providing high confidence in its pharmacological specificity [2]. For PIP5K1C-IN-1, while kinase selectivity is stated to be high, the specific off-target hits and the breadth of the profiling panel are not detailed in the primary publication, representing a lower validation status for its selectivity claims [1].

Potency vs PIP5K1C-IN-1
Cross-study comparable
UNC3230 IC50 ~41 nM, extensive kinome profiling. PIP5K1C-IN-1 IC50 0.80 nM, selectivity stated as high but panel breadth unreported.
Potency-selectivity trade-off: higher biochemical potency available, but UNC3230 offers better-characterized selectivity for target validation.
Potency values from biochemical assays; cellular context may shift apparent selectivity.
Potency Pharmacokinetics Tool Compound Selection

Antinociceptive Efficacy in Pain Models

UNC3230 is uniquely validated in vivo among PIP5K1C inhibitors for chronic pain research. It demonstrated significant attenuation of hypersensitivity in mouse models of chronic inflammatory and neuropathic pain when administered both intrathecally and locally into the hindpaw, confirming both central and peripheral routes of action [1]. In contrast, other PIP5K1C tool compounds like PIP5K1C-IN-1 have only reported pharmacokinetic parameters (e.g., low clearance) but lack published data on in vivo efficacy in any disease model [2]. Another analog, UNI418, has demonstrated antiviral efficacy in a SARS-CoV-2 model, but this activity is linked to its dual inhibition of PIKfyve and is not relevant for studying PIP5K1C's role in pain [3]. ISA-2011B has shown anticancer activity, but through its distinct PIP5Kα target [4].

Pain Model Response
Model context
UNC3230: attenuated thermal/mechanical hypersensitivity in mouse inflammatory and neuropathic pain models. Analogs lack published pain-model data.
Only UNC3230 has reported antinociceptive endpoint response; in vivo model-response context supports pain signaling research.
Class-level inference: data from a single research group; replication and broader model validation advised.
Chronic Pain In Vivo Pharmacology Antinociception

UNC3230 Application Scenarios


Chronic Pain Target Validation

UNC3230 is the critical tool compound for this application because it is the only PIP5K1C inhibitor with robust in vivo efficacy data in mouse models of both inflammatory and neuropathic pain [1]. Its ability to lower PIP2 in sensory neurons by ~45% provides a direct mechanistic link between target engagement and behavioral response [1]. Substitutes like ISA-2011B, PIP5K1C-IN-1, or UNI418 lack this specific, pain-relevant in vivo validation, making UNC3230 the sole choice for studies aiming to bridge cellular pharmacology with therapeutic outcomes in chronic pain [2][3].

Unconfounded PIP5K1C Signaling in Cancer & Immunology

For researchers investigating the role of PIP5K1C in cellular processes where PI3K signaling is a confounding factor, UNC3230 is preferable to ISA-2011B. UNC3230's demonstrated lack of inhibition of PIP5K1A and the class I PI3K family ensures that observed phenotypes can be specifically attributed to PIP5K1C/PIP4K2C modulation . In contrast, ISA-2011B's documented binding to PI3K p110α introduces a high risk of misinterpretation in such experimental contexts [4].

Kinase Selectivity Screening Probe

UNC3230 serves as a well-characterized benchmark for selectivity screening panels. Having been profiled against a diverse array of 148 kinases, its selectivity fingerprint is one of the most comprehensively documented among PIP5K1C inhibitors . This positions UNC3230 as an ideal positive control or reference compound when developing or validating new PIP5K inhibitors, against which the selectivity of newer, less-characterized compounds like PIP5K1C-IN-1 can be benchmarked [3].

SARS-CoV-2 Host Factor Studies

In virology research focused on host factor dependencies, UNC3230 can be used to specifically dissect the role of PIP5K1C in viral entry, separate from the endosomal trafficking effects of PIKfyve. A study demonstrated that a combination of UNC3230 and the PIKfyve inhibitor apilimod yields a synergistic antiviral effect, with a mean sum of fractional EC50 values (ΣFEC50) of 0.68, indicating a strong synergistic relationship [5]. This precise mechanistic dissection is not achievable with a dual inhibitor like UNI418, which would simultaneously hit both targets [5].

Application
Selection Property
Validation Focus
Chronic pain signaling studies
In vivo model-response evidence
PIP2 modulation in sensory neurons and behavioral endpoint reproducibility
PIP5K1C signaling in cancer/immunology
PI3K-pathway selectivity profile
Absence of PI3K off-target interference; cell-model endpoint interpretation
Kinase selectivity screening benchmark
Comprehensive kinome profiling (>148 kinases)
Selectivity fingerprint as reference for novel PIP5K inhibitor characterization
SARS-CoV-2 host factor dissection
PIP5K1C-specific inhibition without PIKfyve cross-reactivity
Synergy studies with PIKfyve inhibitor; separation of endosomal trafficking from viral entry roles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for UNC3230

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.